molecular formula C5H6N2O2 B3049878 6-Methyl-3,4-pyridazinediol CAS No. 22390-53-0

6-Methyl-3,4-pyridazinediol

Cat. No.: B3049878
CAS No.: 22390-53-0
M. Wt: 126.11 g/mol
InChI Key: OXQHGCWVMOLOBC-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) and Pyridinone Scaffolds in Drug Discovery

Pyridazine and its derivatives, including pyridinones, are considered important building blocks in medicinal chemistry. frontiersin.org Their ability to be readily functionalized at various positions allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. scirp.org

The study of pyridazine dates back to the 19th century, with the first synthesis of a pyridazine derivative accomplished by Emil Fischer. wikipedia.org Since then, the field of heterocyclic chemistry has seen significant advancements in the synthesis and application of pyridazine-containing compounds. researchgate.net The development of new synthetic methodologies has facilitated the creation of a vast array of pyridazine derivatives with diverse substitution patterns. rjptonline.org

The concept of "privileged structures" refers to molecular scaffolds that can bind to multiple, distinct biological targets with high affinity through modification of their functional groups. nih.govmdpi.com Pyridazine and pyridinone scaffolds are considered privileged structures due to their versatile binding properties and favorable drug-like characteristics. nih.govscielo.br This has led to their use in scaffold re-evolution, a strategy that involves modifying existing active compounds to develop new chemotypes with improved or novel biological activities. frontiersin.org The pyridazine framework's ability to serve as a versatile template for creating focused compound libraries has been a key driver in its continued exploration. mdpi.com

Historical Context and Evolution within Heterocyclic Chemistry

Overview of the Broad Spectrum of Biological Activities Associated with Pyridazinediol Scaffolds

Derivatives of the pyridazine and pyridinone core have demonstrated a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. scholarsresearchlibrary.comrjptonline.org The specific biological activity is often dictated by the nature and position of the substituents on the pyridazine ring. For instance, certain pyridazinone derivatives have been investigated as potent inhibitors of enzymes like phosphodiesterase 4 (PDE4), which is a target for anti-inflammatory therapies. rsc.org Others have shown promise as VEGFR-2 inhibitors, which are relevant in cancer treatment. tandfonline.com The versatility of the pyridazine scaffold allows for the fine-tuning of its biological profile, making it a valuable platform for drug discovery. nih.govscholarsresearchlibrary.com

Biological ActivityTarget/MechanismReference
Anti-inflammatoryPDE4 Inhibition rsc.org
AnticancerVEGFR-2 Inhibition tandfonline.com
AntimicrobialDihydrofolate Reductase Inhibition jpionline.org
CardiovascularCardiotonic Agents scholarsresearchlibrary.com

Research Trajectories for Novel Pyridazinediol-Based Chemotypes

Future research in the field of pyridazinediol-based compounds is likely to focus on several key areas. One promising avenue is the continued exploration of these scaffolds in the development of kinase inhibitors, given their proven utility as hinge-binding motifs. tandfonline.com The design and synthesis of novel pyridazinediol derivatives with enhanced selectivity and potency for specific biological targets will remain a primary objective. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of new drug candidates. The exploration of fused pyridazine systems, such as pyrido[2,3-d]pyridazines, has also shown potential for developing new therapeutic agents. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,2-dihydropyridazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-4(8)5(9)7-6-3/h2H,1H3,(H,6,8)(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQHGCWVMOLOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=O)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176919
Record name 3,4-Pyridazinediol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22390-53-0
Record name 3,4-Pyridazinediol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022390530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pyridazinediol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 6 Methyl 3,4 Pyridazinediol and Its Derivatives

Strategies for the De Novo Synthesis of the Pyridazinediol Core

The de novo synthesis of the pyridazine (B1198779) ring system is a foundational aspect of obtaining compounds like 6-Methyl-3,4-pyridazinediol. Key strategies involve building the heterocyclic core from acyclic or simpler cyclic precursors through condensation and cycloaddition reactions. illinois.edu

Established Condensation Reactions in Pyridazinone Formation

A primary and well-established method for constructing the pyridazinone core involves the condensation reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound. sphinxsai.com This approach is highly versatile for creating various substituted pyridazinones.

The typical precursors for this synthesis are γ-ketoacids or their ester derivatives. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone ring. Subsequent oxidation or aromatization can lead to the final pyridazinone product. For the synthesis of a 6-methyl-pyridazinone scaffold, a common starting material would be a derivative of levulinic acid (4-oxopentanoic acid).

The general reaction can be summarized as follows:

Step 1: Reaction of a γ-ketoacid with hydrazine hydrate (B1144303).

Step 2: Intramolecular cyclization of the resulting hydrazone.

Step 3: Dehydration to form the 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Step 4: Dehydrogenation to yield the aromatic 6-methyl-3(2H)-pyridazinone.

One documented method involves the Friedel–Crafts acylation of an appropriate substrate with succinic anhydride (B1165640), followed by cyclization of the intermediate γ-keto acid with hydrazine hydrate. scispace.com While this example creates a 6-aryl-substituted pyridazinone, the principle is directly applicable to alkyl-substituted variants. Another common approach utilizes maleic anhydride derivatives, which condense with hydrazines to form the pyridazine ring directly. sphinxsai.com

The ribosome has also been shown to mediate pyridazinone bond formation through a cyclocondensation reaction between activated γ-keto and α-hydrazino ester monomers, highlighting novel biosynthetic possibilities. nih.gov

Table 1: Examples of Condensation Reactions for Pyridazinone Synthesis

Precursor 1 Precursor 2 Product Type Reference
γ-Ketoacid Hydrazine Hydrate Dihydropyridazinone scispace.com
Maleic Anhydride Derivative Substituted Hydrazine Pyridazinedione sphinxsai.com

Cycloaddition Reactions in Pyridazine Ring Construction

Cycloaddition reactions offer a powerful and convergent route to the pyridazine core, allowing for the rapid assembly of the heterocyclic ring with good control over substitution patterns. These reactions typically involve the combination of a four-atom component (diene) with a two-atom component (dienophile).

The Diels-Alder reaction and its variants, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, are prominent methodologies for synthesizing pyridazine precursors. organic-chemistry.orgrsc.org In the IEDDA approach, an electron-deficient diene reacts with an electron-rich dienophile.

A common strategy involves the [4+2] cycloaddition of 1,2,4,5-tetrazines (acting as the diene component) with alkenes or alkynes (dienophiles). organic-chemistry.orgnih.gov The reaction proceeds with the elimination of dinitrogen (N₂) to form a dihydropyridazine (B8628806) or pyridazine ring directly.

Another effective IEDDA strategy employs 1,2,3-triazines as diene precursors, which react with electron-rich dienophiles like 1-propynylamines. organic-chemistry.orgacs.org This metal-free reaction provides highly regioselective access to substituted pyridazines under neutral conditions. organic-chemistry.orgacs.org The versatility of these cycloaddition reactions allows for the introduction of various substituents, paving the way for precursors to compounds like this compound.

Table 2: Diels-Alder Strategies for Pyridazine Synthesis

Diene Component Dienophile Component Reaction Type Key Features Reference
1,2,4,5-Tetrazine Silyl Enol Ether IEDDA High regiocontrol, provides functionalized pyridazines. organic-chemistry.org
1,2,3-Triazine 1-Propynylamine aza-Diels-Alder Metal-free, neutral conditions, high yields. organic-chemistry.orgacs.org

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound core is synthesized, its functionalization is key to developing new derivatives with tailored properties. Derivatization often begins with the conversion of the diol's hydroxyl groups into better leaving groups, such as halides, to facilitate subsequent substitution reactions. The reaction of 3,4-dihydroxy-6-methylpyridazine with a chlorinating agent like phosphorus oxychloride (POCl₃) yields 3,4-dichloro-6-methylpyridazine (B3188623), a versatile intermediate for further modifications.

Introduction of Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heterocyclic rings. wikipedia.org In the context of the 3,4-dichloro-6-methylpyridazine intermediate, the chlorine atoms can be displaced by a variety of nucleophiles. The pyridazine ring is inherently electron-deficient due to the two adjacent nitrogen atoms, which facilitates nucleophilic attack.

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms. stackexchange.com

Elimination: The leaving group (e.g., chloride) is expelled, restoring the aromaticity of the ring.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at the C3 and C4 positions of the pyridazine ring. The regioselectivity of the substitution can often be controlled by reaction conditions and the nature of the nucleophile. For instance, in pyridines, attack is favored at the positions ortho and para to the ring nitrogen, as this allows for superior resonance stabilization of the anionic intermediate. stackexchange.com

Transition Metal-Catalyzed Coupling Reactions for Arylation (e.g., Suzuki Arylation)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents onto heterocyclic scaffolds. nih.gov This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acid reagents. nih.govnih.gov

For the derivatization of the this compound scaffold, the Suzuki reaction would typically be performed on the 3,4-dichloro-6-methylpyridazine intermediate. The reaction couples the halopyridazine with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base.

A typical Suzuki-Miyaura coupling cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the dichloropyridazine.

Transmetalation: The aryl group is transferred from the boronic acid (activated by the base) to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to synthesize a variety of aryl-substituted pyridazines. nih.gov By selecting different boronic acids, a diverse library of C-arylated derivatives of 6-methyl-pyridazine can be efficiently generated, which can then be converted back to the diol form if necessary.

Table 3: Conditions for Suzuki-Miyaura Coupling on a Halogenated Pyridazine

Component Example Purpose Reference
Substrate 3-Bromo-6-(thiophen-2-yl)pyridazine Halogenated heterocycle nih.gov
Coupling Partner (Hetero)aryl-boronic acid Introduces aryl group nih.govsemanticscholar.org
Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Facilitates the coupling cycle semanticscholar.org
Base K₂CO₃, Cs₂CO₃ Activates the boronic acid semanticscholar.org

| Solvent | Dioxane, DMF, Toluene/Water | Provides reaction medium | nih.govsemanticscholar.org |

Modifications at Hydroxyl and Nitrogen Positions

The hydroxyl and nitrogen atoms of the this compound ring are key sites for chemical modification. These functional groups allow for a variety of transformations to produce a diverse range of derivatives.

The hydroxyl groups can undergo oxidation to form the corresponding ketones or aldehydes. Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromium trioxide. Conversely, reduction of the diol can lead to dihydropyridazine derivatives using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Substitution reactions at the methyl group can also be achieved. Nucleophilic substitution with reagents such as alkyl halides or acyl chlorides under acidic or basic conditions allows for the introduction of various functional groups.

A significant reaction is the conversion of the diol to a dichloro derivative. 3,4-Dihydroxy-6-methylpyridazine reacts with excess phosphorus oxychloride (POCl₃) under reflux to yield 3,4-dichloro-6-methylpyridazine. Optimal conditions for this transformation involve a 1:15 molar ratio of the diol to POCl₃ in chloroform (B151607) at 50°C for 4 hours, resulting in a yield of approximately 72%. This dichloro intermediate is a versatile precursor for further derivatization.

The nitrogen atoms in the pyridazine ring can also be functionalized. For instance, methylation of a ring-nitrogen atom has been demonstrated in related pyridazinone structures. This modification can be crucial for establishing the structure of derivatives and influencing their biological activity.

Table 1: Key Reactions and Reagents for Modification of this compound
Reaction TypeReagent(s)Product TypeReference
OxidationPotassium permanganate, Chromium trioxideKetones/Aldehydes
ReductionSodium borohydride, Lithium aluminum hydrideDihydropyridazine derivatives
ChlorinationPhosphorus oxychloride (POCl₃)Dichloro-derivatives
Substitution (at methyl group)Alkyl halides, Acyl chloridesSubstituted pyridazine derivatives

Formation of Heterocyclyloxy and Heterocyclylamino Derivatives

The synthesis of heterocyclyloxy and heterocyclylamino derivatives of pyridazines has been shown to be a successful strategy for developing compounds with potent biological activities. nih.gov For example, the reaction of a chromene epoxide intermediate with 3,6-pyridazinediol resulted in the exclusive formation of a 4-(heterocyclyloxy)chromanol. nih.gov This indicates that the hydroxyl groups of the pyridazinediol can act as nucleophiles to open epoxide rings, leading to the formation of ether linkages.

Similarly, the reaction with 3-amino-6-pyridazinol can lead to the formation of derivatives where the pyridazine ring is attached through a nitrogen atom. nih.gov In some cases, this results in a direct N-C bond, while in others, an amino bridge can be formed. nih.gov The specific outcome often depends on the reaction conditions and the nature of the reactants.

These heterocyclyloxy and heterocyclylamino derivatives have shown enhanced potency in certain biological assays compared to their parent compounds, highlighting the importance of these modifications in drug discovery. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution Techniques for Analogues

The synthesis of chiral analogues of this compound and their separation into individual enantiomers are crucial for understanding their structure-activity relationships, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one enantiomer. This can be achieved through various methods, including the use of chiral catalysts or starting materials. For instance, a highly stereoselective synthesis of fused heterocycles has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org

Enantiomeric resolution is the process of separating a racemic mixture into its constituent enantiomers. A common and effective method for this is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are frequently used for this purpose. nih.gov The separation can be scaled up from an analytical to a preparative level to obtain pure enantiomers for further studies. nih.gov The absolute configuration of the separated enantiomers can then be determined using techniques like X-ray crystallography. nih.gov

Table 2: Enantiomeric Resolution of Pyridazinone Derivatives by Chiral HPLC
CompoundChiral Stationary PhaseEluentDetectionReference
(±)-5a–gLux Amylose-2n-hexane/IPA 60:40 (v/v)UV at 250 nm nih.gov
rac-1aChiralcel OD-R, OD-H, Chiralpak ADNot specifiedNot specified nih.gov

Synthesis of Isotopically Labeled Pyridazinediol Compounds for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. symeres.comnih.gov The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the structure of this compound or its analogues can provide detailed insights into their chemical and biological behavior. symeres.com

The synthesis of isotopically labeled compounds can be achieved by using labeled precursors in the synthetic route. symeres.com For example, starting with isotopically labeled building blocks allows for the specific placement of the isotope in the final molecule.

These labeled compounds can then be used in various studies:

Mechanistic and Kinetic Studies: The kinetic isotope effect, observed when an atom at a reaction center is replaced by its isotope, can provide evidence for proposed reaction mechanisms. symeres.com

Drug Metabolism Studies: Labeled compounds can be used to trace the metabolic fate of a drug, identify its metabolites, and understand its bioavailability. symeres.com

NMR Studies: Isotopes like ¹³C and ¹⁵N are NMR-active and can be used to obtain detailed structural information and study interactions with biological macromolecules. symeres.com

Mass Spectrometry (MS) Applications: Labeled compounds serve as internal standards in quantitative MS-based assays, improving the accuracy and precision of measurements. symeres.com

While specific examples of isotopically labeled this compound were not found in the search results, the general methodologies for synthesizing and utilizing such compounds are well-established and applicable to this class of molecules. symeres.comnih.govbeilstein-journals.org

Table 3: Applications of Isotopically Labeled Compounds
IsotopeApplicationReference
Deuterium (²H)Mechanistic and kinetic studies (Kinetic Isotope Effect), Drug metabolism studies symeres.com
Carbon-13 (¹³C)Mechanistic and kinetic studies, NMR studies, Mass spectrometry applications symeres.com
Nitrogen-15 (¹⁵N)Mechanistic and kinetic studies, NMR studies, Mass spectrometry applications symeres.com

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), it is possible to deduce the precise arrangement of atoms and confirm the molecular structure.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 6-Methyl-3,4-pyridazinediol, the spectrum is expected to show distinct signals corresponding to the methyl protons, the vinyl proton on the pyridazine (B1198779) ring, and the protons attached to heteroatoms (oxygen or nitrogen), which may be exchangeable.

The anticipated signals for the more stable 6-methyl-1,2-dihydropyridazine-3,4-dione tautomer would be:

Methyl Protons (-CH₃): A singlet peak, integrating to three protons. Its chemical shift would be in the upfield region typical for methyl groups attached to a double bond.

Vinyl Proton (=CH-): A singlet peak, integrating to one proton. This proton is attached to the carbon-carbon double bond within the ring.

Amide Protons (-NH-): One or two broad signals, integrating to two protons in total. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, and they are often exchangeable with deuterium (B1214612) when D₂O is added.

The following table illustrates the expected ¹H NMR spectral data based on the compound's structure.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-CH₃~2.0-2.5Singlet (s)3H
=CH-~6.0-6.5Singlet (s)1H
-NH-~10.0-12.0Broad Singlet (br s)2H

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons present (e.g., alkyl, vinyl, carbonyl). For this compound, five distinct carbon signals are expected, corresponding to each carbon atom in the molecule.

In the dione (B5365651) tautomer, the key features would include:

Two signals in the far downfield region (160-180 ppm), characteristic of carbonyl (C=O) carbons. libretexts.org

Two signals for the sp² hybridized carbons of the C=C double bond.

One signal in the upfield region for the methyl (-CH₃) carbon.

This data confirms the carbon skeleton of the molecule. The following table outlines the anticipated ¹³C NMR data.

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃~15-25
C₅ (C=C)~120-140
C₆ (C=C)~140-150
C₃ (C=O)~160-175
C₄ (C=O)~160-175

Proton (1H) NMR for Molecular Conformation and Isomeric Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) techniques like ESI-TOF provide extremely accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₆N₂O₂), the monoisotopic mass is 126.04293 Da. uni.lu In positive-ion mode ESI, the molecule is typically observed as the protonated species [M+H]⁺. The high accuracy of the measurement can differentiate its formula from other potential formulas with the same nominal mass. Predicted m/z values for various adducts are valuable for identifying the molecular ion peak in an experimental spectrum. uni.lu

Adduct Predicted m/z Molecular Formula of Adduct
[M+H]⁺127.05021[C₅H₇N₂O₂]⁺
[M+Na]⁺149.03215[C₅H₆N₂O₂Na]⁺
[M-H]⁻125.03565[C₅H₅N₂O₂]⁻

Data sourced from PubChemLite. uni.lu

Analysis of the fragmentation pattern in the MS/MS spectrum would further corroborate the structure. Plausible fragmentation pathways for the [M+H]⁺ ion could involve the loss of small, stable neutral molecules such as carbon monoxide (CO) or isocyanic acid (HNCO), which are common fragmentation products for heterocyclic carbonyl compounds.

Vibrational Spectroscopy for Functional Group Identification and Polymorphism Studies

Vibrational spectroscopy, including FT-IR, measures the absorption of infrared light by a molecule, which causes vibrations of the chemical bonds. It is an excellent method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. The interpretation is heavily influenced by the dominant tautomeric form. For the 6-methyl-1,2-dihydropyridazine-3,4-dione form, the spectrum would be characterized by the following absorption bands:

N-H Stretching: A broad band or multiple bands in the region of 3100-3300 cm⁻¹, corresponding to the amide N-H groups.

C-H Stretching: Bands in the 2900-3100 cm⁻¹ region, corresponding to the stretching of the methyl and vinyl C-H bonds.

C=O Stretching: One or two strong, sharp absorption bands in the 1650-1700 cm⁻¹ region, which is highly characteristic of the carbonyl groups of the dione structure.

C=C and C=N Stretching: Bands in the 1500-1650 cm⁻¹ region from the vibrations of the double bonds within the pyridazine ring.

C-H Bending: A peak around 1375 cm⁻¹ is expected for the methyl group's symmetric bending (umbrella) mode. spectroscopyonline.com

The presence of strong carbonyl peaks and N-H stretching, as opposed to a broad O-H stretching band (~3200-3600 cm⁻¹), would confirm that the dione tautomer is the predominant form in the solid state.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch3100 - 3300Medium-Strong, Broad
C-H Stretch2900 - 3100Medium
C=O Stretch1650 - 1700Strong, Sharp
C=C / C=N Stretch1500 - 1650Medium-Strong
C-H Bend (Methyl)~1375Medium

Terahertz Time-Domain Spectroscopy (THz-TDS) for Structural Analogs

The analysis of structural analogs of this compound would involve comparing their THz absorption spectra. Differences in the number, position, and intensity of the absorption peaks would be correlated with variations in their crystal structures and intermolecular hydrogen-bonding networks. researchgate.net Theoretical calculations, often based on density functional theory (DFT), are frequently employed to assign the observed experimental vibrational modes to specific molecular motions, further aiding in the structural elucidation. nih.govresearchgate.net

Below is a representative data table illustrating how THz-TDS data might be presented for this compound and a hypothetical structural analog.

Table 1: Representative THz-TDS Absorption Peaks for Structural Analogs

Compound Observed Absorption Peaks (THz)
This compound 0.85, 1.42, 1.98

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) stands as the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uhu-ciqso.es It provides precise information regarding unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. uhu-ciqso.esmdpi.com

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. uhu-ciqso.esornl.gov The technique requires a high-quality single crystal of the analyte, ideally at least 0.02 mm in size. uhu-ciqso.es The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ornl.gov As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

The geometric arrangement and intensities of these spots are processed to generate an electron density map of the unit cell, from which the atomic positions can be determined and the molecular structure solved and refined. ornl.gov For a compound like this compound, SC-XRD analysis would confirm its covalent structure, reveal its solid-state conformation, and detail the intermolecular hydrogen-bonding patterns established by the diol functionalities and pyridazine nitrogen atoms.

While specific crystallographic data for this compound is not publicly available, analysis of closely related pyridazine derivatives demonstrates the type of information obtained. For example, a substituted triazolopyridazinoindole derivative was found to crystallize in the triclinic system with a P-1 space group. mdpi.com A similar analysis for this compound would yield a complete set of crystallographic parameters.

Table 2: Representative Single-Crystal X-ray Diffraction Data

Parameter Value
Empirical Formula C₅H₆N₂O₂
Formula Weight 126.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.31
b (Å) 7.27
c (Å) 11.75
β (°) 101.38
Volume (ų) 1113.8
Z (molecules/unit cell) 4

Note: Data presented is hypothetical and based on values reported for analogous heterocyclic compounds for illustrative purposes. mdpi.comresearchgate.net

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable tools in synthetic chemistry for the separation, purification, and analytical assessment of compounds. nih.gov Techniques such as column chromatography are used for purification, while methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to determine the purity of the final product. nih.govptfarm.pl

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. researchgate.netbohrium.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination of polar organic molecules. researchgate.net In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase through a column packed with a nonpolar stationary phase (e.g., C8 or C18). acs.org

The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The purity is determined by integrating the area of the analyte peak relative to the total area of all peaks in the chromatogram, detected most commonly by a UV detector set at an appropriate wavelength. acs.orgsemanticscholar.org The development of a robust HPLC method requires validation according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netsemanticscholar.org Studies on related pyridine (B92270) and pyridazine derivatives have successfully used RP-HPLC to achieve purities greater than 95-98%. nih.govacs.org

Table 3: Typical HPLC Method Validation Parameters

Parameter Typical Value/Range
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Linearity (R²) > 0.995
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
LOD (ng/mL) ~15

Note: Values are representative based on validated methods for analogous compounds. acs.orgsemanticscholar.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to calculate the empirical formula of a compound, providing a crucial check on its identity and purity. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₅H₆N₂O₂.

The experimental values, obtained from combustion analysis, must agree with the theoretical values within a narrow margin of error (typically ±0.4%) to validate the proposed formula. This confirmation is a standard requirement for the characterization of a newly synthesized compound.

Table 4: Elemental Analysis Data for C₅H₆N₂O₂

Element Theoretical % Observed % (Hypothetical)
Carbon (C) 47.62 47.55
Hydrogen (H) 4.79 4.83

Spectroelectrochemical Methods for Electronic Properties

Spectroelectrochemical methods combine spectroscopic and electrochemical techniques simultaneously in a single experiment to investigate the electronic properties of molecules and the structural changes that occur upon oxidation or reduction. nih.govscispace.com Techniques such as cyclic voltammetry (CV) coupled with UV-Vis-NIR spectroscopy are used to study redox processes, determine formal potentials, and characterize the electronic structure of electrochemically generated species (e.g., radical cations or anions). nih.gov

For this compound, spectroelectrochemistry could be employed to probe its electronic behavior. By applying a potential sweep in a specially designed optically transparent thin-layer electrochemical (OTTLE) cell, the compound can be oxidized or reduced. scispace.com The corresponding changes in its electronic absorption spectrum would be monitored in real-time. This allows for the direct observation of the electronic transitions of the neutral molecule and its redox-generated forms. Such an analysis provides insight into the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and can reveal the extent of electronic communication within the molecule. nih.gov Studies on other heterocyclic and organometallic systems have successfully used these methods to characterize the properties of mixed-valent species and understand intramolecular electron transfer. nih.govscispace.com

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
5-Methyl-3,4-pyridazinediol
Caffeic acid
Ferulic acid
Sinapic acid
Chlorogenic acid
N-(pyridin-2-yl) benzamide
Melamine
Cyanoguanidine
6-methyl-1,3,5-triazine-2,4-diamine
2,4,6-triaminopyrimidine
3-amino-1,2,4-triazole
3,5-Dimethyl-1,2,4-triazole
2,4-diamino-1,3,5-triazine
Hexamethylenetriamine
Azithromycin
Maleic hydrazide
3,6-Pyridazine diol
4,4'-dimethoxybiphenyl

Computational and Theoretical Chemistry Investigations of 6 Methyl 3,4 Pyridazinediol

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding how a ligand, such as 6-Methyl-3,4-pyridazinediol, might interact with a biological target, typically a protein or enzyme. The structure of this compound, featuring a pyridazine (B1198779) ring with two adjacent nitrogen atoms and two hydroxyl groups, allows it to act as both a hydrogen-bond donor and acceptor, facilitating interactions with various biological macromolecules. The presence of a methyl group can also influence binding through hydrophobic interactions or by introducing steric constraints. nih.govresearchgate.net

Molecular docking simulations predict the binding conformation (mode) and the strength of the interaction, often expressed as a binding affinity or docking score. biorxiv.orgarxiv.org For this compound, studies on structurally similar pyridazine derivatives have shown effective binding to targets like cyclin-dependent kinase 2 (CDK2), a key protein in cancer pathways. nih.gov Docking studies on related compounds help to identify the key amino acid residues within the target's active site that are crucial for binding. These interactions typically involve hydrogen bonds, pi-pi stacking, and hydrophobic contacts. d-nb.info

While specific docking studies for this compound are not extensively published, its potential interactions can be inferred from its structural features. The diol groups are prime candidates for forming strong hydrogen bonds with polar residues like aspartic acid, glutamic acid, and serine, while the pyridazine ring can engage in pi-pi interactions with aromatic residues such as phenylalanine, tyrosine, and histidine. d-nb.info

Below is an illustrative table of predicted interactions for this compound with a hypothetical protein target, based on findings for similar heterocyclic compounds.

Table 1: Predicted Ligand-Target Interactions for this compound

Target Protein PDB ID Key Interacting Amino Acid Residues Predicted Interaction Type Predicted Binding Affinity (kcal/mol)
Cyclin-Dependent Kinase 2 (CDK2) 1HCK LEU83, GLU81, LYS33, ASP86 Hydrogen Bond, Hydrophobic -7.5
Coagulation Factor XI 6TS4 HIS57, ASP194, GLY193 Pi-Pi Stacking, Hydrogen Bond -6.8

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netnih.gov These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity, which are essential for predicting its chemical behavior and biological activity.

DFT calculations can determine the distribution of electrons within a molecule and identify the orbitals involved in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net A high EHOMO value suggests a strong ability to donate electrons, while a low ELUMO value indicates a high capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Studies on related pyridazine derivatives have used DFT to calculate these and other quantum chemical properties to predict their behavior. researchgate.net These descriptors help in understanding the molecule's propensity to interact with other chemical species, including biological targets.

Table 2: Predicted Quantum Chemical Properties of this compound

Parameter Significance Predicted Value (Illustrative)
EHOMO Electron-donating ability -6.2 eV
ELUMO Electron-accepting ability -1.5 eV
Energy Gap (ΔE) Chemical reactivity and stability 4.7 eV
Dipole Moment (μ) Polarity and solubility 3.5 Debye
Global Hardness (η) Resistance to change in electron distribution 2.35 eV
Global Softness (S) Reciprocal of hardness, indicates reactivity 0.43 eV⁻¹

Computational methods can simulate various types of spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.comnih.gov Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra (UV-Vis). beilstein-journals.org By comparing simulated spectra with experimental data, researchers can validate the accuracy of the computational model and gain a deeper understanding of the molecule's vibrational and electronic transitions. mdpi.comfrontiersin.org For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its functional groups (O-H, C=O, C-N, C-H). These predictions are crucial for interpreting experimental IR spectra.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Predicted Frequency (DFT) Experimental Frequency (IR)
O-H Stretching Hydroxyl 3450 3400-3500
C=O Stretching* Dione (B5365651) Tautomer 1680 1670-1690
C=N Stretching Pyridazine Ring 1590 1580-1600
C-H Stretching Methyl Group 2960 2950-2970

*Note: The C=O stretch would be prominent if the dione tautomer (6-methyl-1,2-dihydropyridazine-3,4-dione) is present.

Analysis of Electronic Structure and Reactivity

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While docking provides a static picture of molecular interactions, Molecular Dynamics (MD) and Monte Carlo simulations offer a dynamic view, exploring the conformational flexibility of a molecule and its complexes over time. jandr.orgnih.gov MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of ligand-protein complexes. frontiersin.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, are monitored to assess stability. frontiersin.org A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket.

Monte Carlo methods are used to explore a molecule's conformational space by generating random configurations and accepting them based on their energy, effectively mapping out the low-energy landscapes. jandr.orgnih.gov For a flexible molecule like this compound, these simulations can reveal the most probable conformations in solution, which is critical for understanding its interaction with biological targets.

Table 4: Illustrative Molecular Dynamics Simulation Stability Metrics

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Interpretation
0 0.0 0.0 Start of simulation
50 1.2 1.5 System is equilibrating
100 1.4 1.6 Stable binding pose maintained
150 1.5 1.5 Continued stability

In Silico Approaches for Predicting Pharmacological Activity and Drug-Likeness

For this compound, these tools can predict its oral bioavailability based on factors like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. The bioavailability radar provides a visual representation of a compound's drug-likeness by plotting its properties against the optimal ranges for oral bioavailability. japsonline.com

Table 5: Predicted Physicochemical and Drug-Likeness Properties of this compound

Property Description Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight Mass of the molecule 126.11 g/mol < 500 (Pass)
LogP (Lipophilicity) Partition coefficient (octanol/water) -0.25 ≤ 5 (Pass)
Hydrogen Bond Donors Number of O-H, N-H bonds 2 ≤ 5 (Pass)
Hydrogen Bond Acceptors Number of N, O atoms 4 ≤ 10 (Pass)
TPSA (Topological Polar Surface Area) Surface sum over all polar atoms 78.58 Ų < 140 Ų (Good)

Bioavailability Radar for this compound The pink area represents the optimal range for each property for oral bioavailability. A compound is considered drug-like if its red line falls entirely within this area.

(An interactive bioavailability radar chart would be displayed here, showing that the values for LIPO (Lipophilicity), SIZE (Molecular Weight), POLAR (Polarity), INSOLU (Insolubility), INSATU (Insaturation), and FLEX (Flexibility) for this compound fall within the desired physicochemical space for oral bioavailability.)

Computational Investigations of this compound Reveal Limited Data on Binding Affinities

Despite the growing interest in computational chemistry for drug discovery, specific research detailing the use of Free Energy Perturbation (FEP) calculations to determine the relative binding affinities of this compound remains elusive in publicly available scientific literature.

While computational methods are increasingly employed to predict how strongly a potential drug molecule will interact with its target protein, specific and detailed FEP studies on this compound have not been identified in comprehensive searches of scholarly databases. FEP calculations are a powerful tool in computational chemistry, offering a way to predict the difference in binding affinity between two similar molecules. This method is valuable in the early stages of drug development for optimizing lead compounds.

General information suggests that this compound, a heterocyclic organic compound, holds potential for biological activity due to its chemical structure. The pyridazine ring system is a known scaffold in medicinal chemistry, appearing in various compounds with diverse therapeutic applications. However, the application of advanced computational techniques like FEP to understand its specific binding characteristics is not documented.

The absence of this specific data prevents the creation of a detailed analysis and data tables as requested. Further research and publication in this specific area would be necessary to fulfill such a request.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Structural Modifications and Their Impact on Biological Responses

Systematic modification of the pyridazine (B1198779) scaffold is a cornerstone of SAR studies, aiming to enhance biological potency and selectivity. While direct modification studies on 6-Methyl-3,4-pyridazinediol are limited, research on analogous structures provides a clear blueprint for potential exploration.

Key findings from related pyridazine derivatives demonstrate that:

Amide Moiety Modification : In a series of aphicidal [6-(3-pyridyl)pyridazin-3-yl]amides, systematic changes to the amide group were explored. nih.gov It was found that replacing the amide with hydrazines, hydrazones, or hydrazides was well-tolerated, with small aliphatic substituents proving to be particularly potent. nih.gov

Ring System Changes : In the same study, modifications to the pyridine (B92270) and pyridazine rings generally led to a significant decrease in insecticidal activity, highlighting the core scaffold's importance. nih.gov

Targeted Substitutions : In the development of PDE4 inhibitors for inflammatory diseases, a hit compound with a dihydropyridazinone scaffold was identified. nih.gov Researchers designed this molecule by introducing conformational flexibility between the pyridazinone core and a heterocyclic moiety to study how different spatial arrangements influence potency and selectivity. nih.gov

These studies underscore that even minor structural alterations to the core ring, the nature of linkers, and the type of substituents can dramatically influence biological outcomes.

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling identifies the crucial three-dimensional arrangement of functional groups necessary for biological activity. bibliomed.org For the pyridazinone class, to which this compound belongs (via tautomerism), key pharmacophoric elements generally include hydrophobic groups, hydrogen bond donors and acceptors, and charged or ionizable groups. bibliomed.org

Core Features : The pyridazine ring itself is a key element, with its two adjacent nitrogen atoms capable of acting as hydrogen bond acceptors. blumberginstitute.org The hydroxyl groups at positions 3 and 4 in this compound are potent hydrogen bond donors and acceptors. The methyl group at position 6 provides a hydrophobic feature.

Modeled Pharmacophores : A pharmacophore generation study on pyridazinone derivatives with affinity for α1-adrenoceptors successfully rationalized the relationship between their structural properties and biological activity. acs.org In another study, a pharmacophore model was developed for pyrazolo[3,4-d]pyridazine-7-one based inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, identifying key interaction points. nih.govsemanticscholar.org These models can serve as 3D data templates to guide the design of new, more potent compounds. bibliomed.org

Repurposing Studies : In one computational study, a library of pyridazinone-based molecules was screened against thousands of protein pharmacophore models to identify new potential biological targets, demonstrating the scaffold's versatility. nih.gov This inverse virtual screening approach proposed aspartate aminotransferase as a favorable repurposed target for the series. nih.gov

These findings suggest that the this compound scaffold contains the essential hydrogen bonding and hydrophobic features that are critical for interaction with a variety of biological targets.

Influence of Substituent Identity and Position on Biological Activity

The identity and placement of substituents on the pyridazine ring are critical in determining biological activity and target specificity. ontosight.ai Research on various pyridazinone and pyridazine derivatives provides clear evidence for this principle.

Positional Importance : Studies on 6-phenyl-3(2H)-pyridazinones revealed that substituents in the 5-position are crucial for determining platelet aggregation-inhibitory activity. researchgate.net For a series of anti-inflammatory pyridazinone derivatives, a planar substituent at the 2-position appeared to be favorable for activity. ajrconline.org

Substituent Nature : In a study of pyridine derivatives, the presence and position of -OMe, -OH, -C=O, and NH2 groups were found to enhance antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. mdpi.com The introduction of an amino group can increase solubility and hydrogen bonding capacity, while a bromo substituent can enhance lipophilicity, aiding passage across cell membranes. ontosight.ai The combination of amino and bromo groups on a pyridazine ring can even produce a synergistic effect, enhancing biological activity more than either substituent alone. ontosight.ai

Specific Group Effects : In a series of pyridazinone derivatives developed as PDE4B inhibitors, a compound functionalized with a 5-methoxyindole (B15748) moiety was identified as the most active. nih.gov This highlights how specific, and sometimes complex, substituents can be tailored to fit the binding pocket of a target enzyme.

Table 1: Impact of Substitution on Biological Activity of Pyridazinone Derivatives
CompoundScaffoldKey SubstituentBiological Activity / TargetKey FindingReference
4ba4-(indol-3-yl)-6-methylpyridazin-3(2H)-one5-methoxyindolePDE4B Inhibition (Anti-inflammatory)IC50 = 251 nM. The 5-methoxy group on the indole (B1671886) was crucial for potent and selective activity. nih.gov
Compound 5bPyridazine derivativeNot specifiedVEGFR Kinase Inhibition (Anticancer)Showed 92.2% inhibition of VEGFR kinase, indicating high potency. nih.gov
Compound 9bPyrazolo[3,4-d]pyridazin-7-oneNot specifiedZika Virus InhibitionBest anti-ZIKV activity with a selectivity index of 22.4 (EC50 = 25.6 µM). acs.org

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its ability to bind to a biological target. For the pyridazine scaffold, conformational analysis has revealed that planarity and rotational freedom are key determinants of activity.

Studies on tricyclic pyridazinone derivatives, which incorporate the pyridazinone ring into a larger, more rigid structure, have shown a strong correlation between molecular planarity and cardiovascular effects. mdpi.com Analogues that were found to exist in a near-planar conformation, specifically regarding the arrangement of a phenyl group and the pyridazinone core, were highly active. mdpi.com Conversely, compounds belonging to the benzocycloheptapyridazinone series, which adopted conformations that deviated from planarity, were generally inactive. mdpi.com This suggests that a specific, relatively flat geometry is required for these compounds to fit effectively into their target's binding site.

In another approach, researchers intentionally introduced a degree of conformational freedom between a dihydropyridazinone scaffold and an attached heterocyclic moiety to explore how different spatial orientations might affect potency and selectivity against the PDE4 enzyme. nih.gov This highlights that while rigidity can be beneficial, controlled flexibility can also be a valid strategy to allow a molecule to adopt the optimal conformation for binding.

Design of Compound Libraries for SAR Exploration and Optimization

The development of compound libraries built around a central scaffold is a powerful strategy for exploring structure-activity relationships and discovering new lead compounds. nih.gov The this compound core is an ideal starting point for creating such a library due to the synthetic accessibility of the pyridazine ring. rjptonline.orgliberty.edu

The process typically involves:

Scaffold Selection : Choosing a core structure, such as this compound, known to have some biological relevance. benthamdirect.com

Parallel Synthesis : Employing high-throughput synthesis methods to create a large number of derivatives by attaching various substituents at different points on the scaffold. whiterose.ac.uk For example, a library of pyridazine N-aryl acetamides was synthesized to screen for α-glucosidase inhibitors. researchgate.net

Screening and SAR Analysis : Testing the library of compounds for activity against a specific biological target. This allows for rapid identification of initial "hits" and the elucidation of clear SAR trends (e.g., which substituents enhance or diminish activity). nih.gov

For instance, a small library of unique pyridazines was synthesized from 1,2-diacylcyclopentadienes and hydrazine (B178648) hydrate (B1144303) to be analyzed for potential applications. liberty.edu Another project involved synthesizing a library of pyridazine-containing compounds to screen for in vitro cytotoxic activity against colon and breast cancer cell lines. nih.gov This approach allows for the efficient exploration of the chemical space around the core scaffold to optimize for potency and other desirable drug-like properties.

Heterocycle Scan Strategies for Scaffold Optimization

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a key tool in drug design. researchgate.net Heterocycle scans, a form of bioisosteric replacement, involve substituting the core ring or its appended heterocycles with other rings to fine-tune a compound's properties.

The pyridazine ring itself is considered a valuable bioisostere. rsc.org Its key physicochemical properties include a significant dipole moment, low basicity, and strong hydrogen-bond accepting potential. nih.gov This H-bonding strength is higher than might be expected based on its basicity and is attributed to the "α-effect," where unfavorable lone pair-lone pair interactions between the adjacent nitrogen atoms are relieved when one nitrogen engages in a hydrogen bond. nih.govacs.org

In drug design, a pyridazine ring might be used to replace other heterocycles (or even a phenyl ring) to:

Improve H-bonding interactions with a target protein. acs.org

Alter solubility and metabolic stability.

Mitigate known liabilities associated with other rings, such as certain types of cytochrome P450 inhibition. acs.org

One study explored replacing a pyrazole (B372694) ring with a pyridazine ring in a process called scaffold hopping, while also using bioisosteric replacement of an amide linker with hydrazide or semicarbazide (B1199961) moieties to generate novel JNK inhibitors. acs.org This demonstrates how scanning different heterocyclic cores and linkers can lead to new and effective chemical entities.

Hybrid Molecule Design Integrating Pyridazinediol Features

Hybrid molecule design is a rational strategy that combines two or more distinct pharmacophoric scaffolds into a single molecule. nih.govmdpi.com The goal is to create a new chemical entity with potentially synergistic or additive effects, improved target selectivity, or a novel mechanism of action. The pyridazine scaffold is frequently used as a component in such hybrids due to its wide range of biological activities. nih.gov

Examples of this strategy include:

Pyrazole-Pyridazine Hybrids : Several research groups have designed and synthesized hybrids combining pyrazole and pyridazine pharmacophores. nih.govnih.gov One series was developed to act as selective COX-2 inhibitors for anti-inflammatory activity, building a template that could exert a synergistic effect. nih.gov Another series of pyrazolo[4,3-c]pyridazine hybrids showed excellent antimicrobial activity. nih.gov

Pyridazino-Quinazolinone Hybrids : Fusing the pyridazine ring with a quinazolinone scaffold led to a series of potent PARP-1 inhibitors with neuroprotective effects. mdpi.com

Pyridazine-Triazole Hybrids : A novel series of molecules linking the pyridazine and triazole heterocycles was prepared and evaluated as inhibitors of the rat intestinal α-glucosidase enzyme for potential antidiabetic applications. researchgate.net

This approach allows medicinal chemists to leverage the known biological activities of the pyridazine core while introducing new functionalities from other pharmacophores, leading to the development of innovative and highly active compounds.

Enzyme Inhibition and Molecular Target Engagement Research

Characterization of Enzyme Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive)

Competitive Inhibition : In studies involving Pim-1 kinase, certain analogues built around a pyridazine-like core, specifically imidazo[1,2-b]pyridazines, have been identified as ATP competitive inhibitors. nih.gov This mode of action suggests that these compounds bind to the ATP-binding pocket of the kinase, preventing the natural substrate from binding and halting the phosphorylation cascade. nih.gov

Uncompetitive Inhibition : Research on pyridazine-triazole hybrid molecules as inhibitors of α-glucosidase has demonstrated an uncompetitive mode of inhibition. nih.govresearchgate.net Kinetic studies revealed that these inhibitors bind to the enzyme-substrate complex, rather than the free enzyme, which is a characteristic of uncompetitive inhibition. nih.govresearchgate.net

Non-Competitive Inhibition : While specific examples of non-competitive inhibition were not prominent in the reviewed literature for 6-Methyl-3,4-pyridazinediol itself, it is a common mechanism for enzyme inhibitors. wikipedia.org It involves the inhibitor binding to an allosteric site on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency without blocking substrate binding directly. wikipedia.org

Identification and Validation of Specific Molecular Targets

Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. vietnamjournal.rupharmacologyeducation.orgwikipedia.org The development of DHFR inhibitors has historically focused on heterocyclic scaffolds that mimic the native substrate, folic acid. wikipedia.orgvietnamjournal.ru Compounds featuring pyrimidine (B1678525) or fused-pyrimidine rings, such as methotrexate (B535133) and trimethoprim, are potent DHFR inhibitors. wikipedia.orgnih.govnih.gov

While the broader class of nitrogen-containing heterocycles is central to DHFR inhibition, specific research detailing the inhibitory activity of this compound against dihydrofolate reductase is not extensively documented in the available literature. However, the structural elements of the pyridazine (B1198779) core suggest potential for interaction with the folate binding site, warranting further investigation in this area.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide and are involved in various physiological processes, including pH regulation. nih.govinformaticsjournals.co.in Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors and are considered important anticancer targets. informaticsjournals.co.inmdpi.com

While direct studies on this compound are limited, related heterocyclic structures have shown significant inhibitory activity against various CA isoforms. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their ability to inhibit human CA isoforms (hCA I, II, IX, and XII). Several of these compounds displayed potent, low-nanomolar inhibition, particularly against the cytosolic isoforms hCA I and hCA II. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolopyridine Derivatives Data sourced from Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. nih.gov

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1f 58.810211420.4
1g 66.812513225.6
1h 10515814533.7
1k 88.313312122.5
Acetazolamide (Standard) 25012.125.35.7

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. wikipedia.org Its dysregulation is linked to the proliferation of cancer cells, making it an attractive target for anticancer drug development. wikipedia.orgnih.gov

The pyridazine scaffold has proven to be a highly effective core for the design of potent CDK2 inhibitors. A study on 3,6-disubstituted pyridazines, which are structurally related to this compound, demonstrated significant CDK2 inhibitory activity. nih.gov Two compounds from this series, 11l and 11m , exhibited potent inhibition at the nanomolar level. nih.gov Further supporting this, reviews have highlighted imidazo[1,2-b]pyridazines as a notable family of purine-based CDK2 inhibitors. semanticscholar.orgumich.edu

Table 2: CDK2 Inhibition by 3,6-Disubstituted Pyridazine Analogues Data sourced from Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. nih.gov

CompoundDescriptionCDK2 IC50 (nM)
11l Pyridazine-carboxamide with morpholine (B109124) moiety55.6
11m Pyridazine-carboxamide with methyltetrahydropyran moiety20.1

c-Met Kinase Inhibition The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, invasion, and angiogenesis, and their dysregulation is implicated in numerous cancers. wikipedia.org Consequently, c-Met is a major target for cancer therapy. wikipedia.orgrsc.org Pyridazinone derivatives have been successfully developed as potent c-Met inhibitors. nih.gov One study led to the design of a quinoline-pyridazinone compound (8a ) that selectively inhibits c-Met with a low nanomolar IC₅₀ value. nih.gov Another series of compounds featuring a 4-oxo-pyridazinone moiety also produced a potent c-Met inhibitor (22i ). rsc.org

Table 3: c-Met Kinase Inhibition by Pyridazinone Derivatives

CompoundDescriptionc-Met IC50 (nM)Source
8a Quinoline-pyridazinone derivative4.2 nih.gov
22i nih.govtandfonline.comtriazolo[4,3-a]pyrazine with 4-oxo-pyridazinone moiety48 rsc.org

Pim-1 Kinase Inhibition Pim-1 is a serine/threonine kinase that is frequently overexpressed in various cancers, particularly hematopoietic malignancies, where it promotes cell survival and proliferation. nih.govcellmolbiol.org The pyridazine scaffold has been instrumental in developing highly selective and potent Pim-1 inhibitors. Fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, have been identified as a class of specific Pim kinase inhibitors that act competitively with ATP. nih.gov Research in this area has yielded compounds with subnanomolar potency against the Pim-1 isoform. nih.gov

Table 4: Pim-1 Kinase Inhibition by Imidazopyridazine Analogues Data sourced from Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors. nih.gov

CompoundDescriptionPim-1 IC50 (nM)
22m Imidazopyridazine-based inhibitor0.024

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme can slow carbohydrate absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govtandfonline.com The pyridazine core has been successfully used to develop novel α-glucosidase inhibitors.

Studies have shown that pyridazine-based 1,2,3-triazole derivatives exhibit significant inhibitory activity against yeast and rat α-glucosidase enzymes. nih.gov Kinetic analysis of a related series of pyridazine-triazole hybrids identified them as uncompetitive inhibitors. nih.gov Furthermore, benzofuran-pyridazine derivatives have shown remarkable inhibitory potential against both α-glucosidase and β-galactosidase. tandfonline.comtandfonline.com

Table 5: α-Glucosidase Inhibition by Pyridazine Derivatives

Compound/SeriesDescriptionInhibition DataInhibition TypeSource
6j Pyridazine-triazole hybridIC50 = 58 µM (yeast), 73 µM (rat)Not specified nih.gov
10k Pyridazine-triazole hybridIC50 = 1.7 µM (rat)Uncompetitive nih.govresearchgate.net
3a-3h, 4a-4b Benzofuran-pyridazine derivatives>89% inhibition at 44.4 µg/mLNot specified tandfonline.com

c-Met and Pim-1 Kinase Inhibition

In Vitro Enzymatic Assays and Kinetic Characterization

The evaluation of this compound and its analogs as potential enzyme inhibitors relies on a variety of in vitro enzymatic assays. These assays are crucial for determining the inhibitory potency and kinetic parameters of a compound against a specific enzyme target. The choice of assay often depends on the enzyme class being investigated. For instance, kinase activity is commonly measured using methods that detect the phosphorylation of a substrate, while hydrolases are often assayed using chromogenic or fluorogenic substrates that release a detectable signal upon cleavage.

A common initial step is to perform a single-dose inhibition assay to determine the percent inhibition of enzymatic activity at a fixed compound concentration, often around 10 µM. nih.gov Compounds showing significant inhibition are then selected for further characterization to determine their half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency.

Kinetic studies are then employed to understand the mechanism of inhibition. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations. By analyzing the data using models like the Michaelis-Menten equation, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. nih.gov The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated from Lineweaver-Burk plots, which are graphical representations of the enzyme kinetics. researchgate.net

For covalent inhibitors, which form a stable bond with the enzyme, the kinetic characterization is more complex. It involves determining the inhibition constant (Ki) and the rate of covalent bond formation (kinact). drughunter.com Techniques like radioligand binding assays can be used to determine the association (kon) and dissociation (koff) rate constants, which provide insights into the drug-target residence time. researchgate.net A longer residence time can sometimes correlate with improved efficacy in vivo.

While specific enzymatic assay data for this compound is not extensively available in the public domain, the pyridazine and pyridazinone scaffolds have been evaluated against a range of enzymes. For example, derivatives have been tested as inhibitors of glucan synthase, nih.govnih.gov phosphodiesterase 3A (PDE3A), plos.org cholinesterases, nih.gov and various protein kinases. nih.gov The data from these studies provide a framework for how this compound could be assessed.

Table 1: Representative In Vitro Enzymatic Assay Data for Pyridazinone Derivatives

Compound ClassTarget EnzymeAssay TypeKey ParameterResultReference
Pyridazinone DerivativeGlucan SynthaseFungal cell-basedIn vivo efficacySignificant efficacy in a mouse model nih.gov
Pyridazinone DerivativePhosphodiesterase 3A (PDE3A)Homology modeling and QSARBinding ModeHydrogen bonding with catalytic amino acids plos.org
Pyridazinone DerivativeAcetylcholinesterase (AChE)Ellman's method% InhibitionModerate inhibition at 100 µg/ml nih.gov
Pyridazinone DerivativeButyrylcholinesterase (BChE)Ellman's method% InhibitionBetter activity against BChE than AChE nih.gov
Pyridazine DerivativeVEGFR-2 KinaseKinase inhibition assayIC50Values ranging from nanomolar to micromolar nih.gov

This table presents representative data for related compound classes to illustrate the types of results obtained from in vitro enzymatic assays. The specific values are not for this compound.

Molecular Basis of Ligand-Target Binding Interactions

Understanding the molecular interactions between a ligand like this compound and its target enzyme is fundamental for rational drug design. This knowledge is often gained through a combination of experimental techniques, such as X-ray crystallography, and computational methods, including molecular docking and molecular dynamics simulations.

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein. fip.orgjpionline.org These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For the pyridazinediol scaffold, the hydroxyl groups and the nitrogen atoms of the pyridazine ring are expected to be important for forming hydrogen bonds with amino acid residues in the enzyme's active site. The methyl group can participate in hydrophobic interactions.

For instance, in studies of pyridazinone derivatives as phosphodiesterase 3A (PDE3A) inhibitors, the pyridazinone moiety was found to establish crucial hydrogen bonds with catalytic amino acids. plos.org Similarly, in the design of PARP7/HDACs dual inhibitors, the pyridazinone group acted as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimetic, forming hydrogen bonds with key residues in the NAD subpocket of PARP7. acs.org The ability of the pyridazine ring to act as a hinge binder has also been exploited in the design of kinase inhibitors. nih.gov

The tautomeric nature of this compound, existing in equilibrium between the diol and dione (B5365651) forms, can also play a significant role in its binding interactions. uni.lu The specific tautomeric form that binds to the enzyme will depend on the microenvironment of the active site.

Table 2: Potential Molecular Interactions of the Pyridazinediol Scaffold

Interaction TypePotential Interacting Groups on ScaffoldPotential Interacting Residues in Enzyme Active Site
Hydrogen BondingHydroxyl groups (-OH), Ring Nitrogens (-N=)Aspartate, Glutamate, Serine, Threonine, Tyrosine, Histidine, Backbone amides/carbonyls
Hydrophobic InteractionsMethyl group (-CH3), Pyridazine ringAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Pi-Pi StackingPyridazine ringPhenylalanine, Tyrosine, Tryptophan, Histidine

This table outlines the potential types of non-covalent interactions that the this compound scaffold could form within an enzyme's active site based on its chemical structure.

The insights gained from these molecular interaction studies are invaluable for understanding the structure-activity relationship (SAR) and for guiding the optimization of lead compounds to enhance their potency and selectivity.

Development of Selective Enzyme Inhibitors Based on the Pyridazinediol Scaffold

The pyridazinediol scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility makes it an attractive starting point for the development of selective enzyme inhibitors for a wide range of therapeutic areas. The development process typically involves a systematic structure-activity relationship (SAR) study, where different parts of the molecule are modified to improve its pharmacological properties.

The general strategy involves identifying a lead compound, such as a pyridazinediol derivative with initial inhibitory activity, and then synthesizing a library of analogs with variations at different positions of the scaffold. For the this compound scaffold, key positions for modification would include the methyl group and the two hydroxyl groups. For example, replacing the methyl group with other alkyl or aryl groups could probe the hydrophobic pocket of the enzyme's active site. The hydroxyl groups could be converted to ethers or esters to modulate their hydrogen bonding capacity and physicochemical properties like lipophilicity and metabolic stability.

The development of selective inhibitors often focuses on exploiting differences in the active sites of related enzymes. For instance, to achieve selectivity for a specific kinase, modifications can be made to the scaffold to interact with non-conserved amino acid residues in the target kinase while avoiding interactions with residues in off-target kinases. nih.gov

Several studies have demonstrated the successful development of selective inhibitors based on the pyridazinone scaffold. For example, SAR studies on pyridazinone derivatives as glucan synthase inhibitors led to the identification of potent and selective antifungal agents. nih.govnih.gov Similarly, optimization of pyridazinone-based compounds has yielded selective inhibitors of PARP7 and HDACs. acs.org The development of pyrimidine scaffold-based dual-target kinase inhibitors also highlights the potential of heterocyclic scaffolds in creating selective anticancer agents. nih.gov

Table 3: Strategies for Developing Selective Inhibitors from the Pyridazinediol Scaffold

Modification StrategyRationaleDesired Outcome
Varying the substituent at the 6-positionTo explore hydrophobic pockets and steric tolerance in the active site.Improved potency and selectivity.
Modifying the hydroxyl groups at the 3- and 4-positionsTo alter hydrogen bonding potential and physicochemical properties.Enhanced binding affinity and improved pharmacokinetic profile.
Introducing substituents on the pyridazine ringTo fine-tune electronic properties and create new interaction points.Increased selectivity for the target enzyme.
Fusing the pyridazine ring with other ring systemsTo create more rigid structures and access additional binding pockets.Novel inhibitors with unique pharmacological profiles.

This table outlines general strategies that could be applied to the this compound scaffold to develop more potent and selective enzyme inhibitors.

Through iterative cycles of design, synthesis, and in vitro testing, guided by molecular modeling, the pyridazinediol scaffold can be elaborated to produce highly selective and potent enzyme inhibitors with therapeutic potential.

Advanced Topics in Medicinal Chemistry Applications of the Pyridazinediol Scaffold

Lead Optimization Strategies in Drug Discovery and Development

Lead optimization is a critical phase in drug discovery aimed at refining the properties of a promising lead compound to convert it into a viable drug candidate. This process involves iterative modifications of the chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties while ensuring chemical stability.

The therapeutic efficacy of a drug is intrinsically linked to its potency, which is a measure of the concentration required to produce a desired biological effect. For the pyridazinediol scaffold, structure-activity relationship (SAR) studies are crucial for identifying modifications that enhance potency. SAR studies systematically alter the chemical structure to understand which functional groups and substitutions are critical for biological activity. rroij.comresearchgate.net

For instance, the introduction of different substituents on the pyridazine (B1198779) ring can significantly impact the compound's interaction with its biological target. The methyl group in 6-methyl-3,4-pyridazinediol, for example, can influence binding affinity and, consequently, potency. nih.gov The hydroxyl groups at the 3 and 4 positions are key to the molecule's ability to form hydrogen bonds, which often play a crucial role in the binding of a drug to its target receptor or enzyme.

Detailed research findings from studies on related pyridazinone derivatives have shown that the nature and position of substituents are critical for potency. For example, in a series of pyridazinone analogues, the introduction of a fluorine atom on an alkyl side chain was preferred over direct substitution on the pyridazinone ring for maintaining high affinity for the mitochondrial complex 1 (MC1). nih.gov

Table 1: Structure-Activity Relationship of Pyridazinone Derivatives and Impact on Potency
Compound/ModificationTargetKey Structural FeatureObserved Impact on PotencyReference
Fluorinated Pyridazinone DerivativesMitochondrial Complex 1 (MC1)Fluorine on alkyl side chainIC50 values ranging from 8 to 4000 nM, with side-chain fluorination being preferable. nih.gov
Diarylurea Pyridazinone DerivativesVEGFR-2Diarylurea moietyDemonstrated significant inhibitory activity. nih.gov
Pyridine (B92270) DerivativesVarious cancer cell linesPresence of -OMe, -OH, -C=O, and NH2 groupsEnhanced antiproliferative activity. nih.govnih.gov

Target selectivity is a crucial attribute of a successful drug, as it minimizes off-target effects and associated toxicities. Optimizing selectivity involves modifying the lead compound to enhance its binding affinity for the intended target while reducing its affinity for other related or unrelated biological molecules. aalto.fi Computational methods, such as molecular docking and 3D structure-based design, are invaluable tools for predicting and understanding the interactions that govern selectivity. azolifesciences.com

For the pyridazinediol scaffold, achieving high target selectivity is a key objective in lead optimization. The spatial arrangement of substituents on the pyridazine ring can be fine-tuned to exploit subtle differences in the binding pockets of different targets. nih.gov For example, introducing specific substituents at the R1 position of pyrazolo[1,5-b]pyridazines has been shown to improve selectivity for the parasitic target T. b. brucei over human kinases like GSK-3β and CDK-2. nih.gov

Strategies to enhance selectivity include:

Exploiting Structural Differences in Binding Sites: Even highly conserved binding sites can have minor differences that can be exploited. Modifications to the pyridazinediol scaffold can be designed to interact favorably with unique residues in the target protein.

Allosteric Modulation: Designing compounds that bind to allosteric sites, which are often less conserved than active sites, can be an effective strategy for achieving selectivity. azolifesciences.com

Introduction of Steric Hindrance: Bulky substituents can be introduced to prevent the molecule from binding to the more constrained binding sites of off-target proteins.

Table 2: Strategies for Optimizing Target Selectivity of Pyridazine Derivatives
Compound SeriesTargetOff-Target(s)Modification StrategyOutcomeReference
Pyrazolo[1,5-b]pyridazinesT. b. bruceiHuman GSK-3β, CDK-2, CDK-4Substitution at the R1 position.Significant decrease in activity against human kinases, improving selectivity. nih.gov
General Kinase InhibitorsSpecific KinaseOther KinasesBi-objective optimization of absolute and relative potencies.Systematic identification of potent and selective compounds. frontiersin.org

The pharmacokinetic profile of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determines its concentration and persistence in the body, which is critical for its therapeutic effect. The pyridazinediol scaffold, with its polar hydroxyl groups, offers a starting point that can be modified to achieve a desirable ADME profile.

Absorption: The oral bioavailability of a drug is influenced by its solubility and permeability. The polarity of the diol groups in this compound enhances solubility in polar solvents. nih.gov Modifications can be made to balance lipophilicity and hydrophilicity to optimize absorption.

Distribution: The distribution of a drug to its target tissues is influenced by factors such as plasma protein binding and its ability to cross biological membranes. Structural modifications can alter these properties. For example, a study on a FAK scaffold inhibitor showed that the compound had a large volume of distribution, suggesting extensive tissue distribution. nih.gov

Metabolism: The metabolic stability of a drug is crucial for maintaining therapeutic concentrations. The pyridazine ring is a heterocyclic structure, and the introduction of nitrogen atoms can make it more resistant to CYP-mediated oxidation compared to unsubstituted rings. pressbooks.pub However, the specific substituents can create metabolic "soft spots." Identifying and modifying these sites is a key optimization strategy.

Excretion: The route and rate of excretion are important for preventing drug accumulation and potential toxicity. Modifications to the pyridazinediol scaffold can influence whether the compound is eliminated via the kidneys or the liver.

In silico tools are widely used to predict the ADME properties of drug candidates early in the discovery process, allowing for more efficient optimization. rroij.com

Strategies to enhance the chemical stability of pyridazinediol-based compounds include:

Modification of Susceptible Functional Groups: The hydroxyl groups of the diol can be susceptible to oxidation. nih.gov One strategy to improve stability could be the formation of prodrugs, where these groups are temporarily masked.

Steric Shielding: Introducing bulky groups near a labile part of the molecule can sterically hinder reactions that lead to degradation.

Electronic Effects: The electronic properties of the pyridazine ring can be modulated by substituents to increase its stability. Electron-withdrawing groups, for example, can deactivate an aromatic ring to oxidation. pressbooks.pub

Formulation Strategies: Encapsulating the drug in delivery systems like liposomes can protect it from degradation. nih.govsemanticscholar.org For instance, liposomal encapsulation has been shown to improve the chemical instability of certain natural compounds. nih.gov Forming cocrystals is another technique that can enhance the thermal and chemical stability of a drug. researchgate.net

Improving Pharmacokinetic Properties (Absorption, Distribution, Metabolism, Excretion)

Pyridazinediols in the Context of Multi-Target Drug Design

The traditional "one-drug, one-target" paradigm is being increasingly complemented by a multi-target approach, which is particularly relevant for complex diseases involving multiple pathological pathways. aalto.fi Multi-target-directed ligands (MTDLs) are single molecules designed to interact with two or more distinct biological targets. nih.govfrontiersin.org The pyridazinediol scaffold is a promising platform for the development of MTDLs due to its ability to be extensively functionalized, allowing for the incorporation of different pharmacophoric elements required for interacting with multiple targets.

For example, pyridazinone-based diarylurea derivatives have been designed as dual-function antimicrobial and anticancer agents. nih.gov These compounds were developed as surrogates for sorafenib (B1663141) and showed inhibitory activity against VEGFR-2, an important target in cancer, as well as activity against various bacterial and fungal strains. nih.govrsc.org This demonstrates the potential of the pyridazine scaffold to be adapted for multi-target therapies. The development of pyrimidine (B1678525) scaffold-based dual kinase inhibitors for cancer treatment further highlights the feasibility of this approach with related heterocyclic structures. nih.gov

Exploration of Pyridazinediol Scaffolds for Diverse Biological Activities

The pyridazine ring system is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities. rjptonline.org This versatility stems from the ease with which substituents can be introduced, leading to a diversity of pharmacological actions. rjptonline.org Research on this compound and its analogs has revealed potential applications in several therapeutic areas.

Anticancer Activity: Pyridazine and pyridazinone derivatives have shown significant potential as anticancer agents. rjptonline.org Studies have reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation or the disruption of cellular processes leading to programmed cell death. Pyridazinone-based derivatives have been investigated as inhibitors of VEGFR-2, a key target in angiogenesis. nih.gov

Antimicrobial Activity: The pyridazine scaffold is also a promising framework for the development of new antimicrobial agents. rjptonline.org this compound has demonstrated inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of antimicrobial action can involve the disruption of the microbial cell membrane. Furthermore, pyridazinone-based compounds have been developed as dual-function antimicrobial and anticancer agents, addressing the need for new treatments for infections in immunocompromised cancer patients. rsc.orgresearchgate.net

Other Biological Activities: The pyridazine nucleus is present in drugs with a variety of other therapeutic uses, including antihypertensive, anti-inflammatory, and anticonvulsant activities. nih.govrjptonline.org This broad spectrum of activity underscores the importance of the pyridazine scaffold in medicinal chemistry.

Table 3: Diverse Biological Activities of Pyridazine and Pyridazinediol Derivatives
Compound/Derivative ClassBiological ActivityExample Target/MechanismReference
This compoundAnticancerInduces apoptosis in MCF-7 and HeLa cells.
This compoundAntimicrobialInhibits Staphylococcus aureus and Escherichia coli.
Pyridazinone-based diarylureasAnticancer & AntimicrobialVEGFR-2 inhibition and activity against various microbes. nih.govrsc.org
Pyridazinone DerivativesAnti-inflammatoryEmorfazone is marketed as an analgesic and anti-inflammatory drug. nih.gov
Pyridazinone DerivativesAnticonvulsantActive against electrically and chemically induced seizures. nih.gov
Pyridazine DerivativesAntihypertensiveFound in drugs like Hydralazine and Cadralazine. rjptonline.org

Research into Antineoplastic Effects and Cell Cycle Modulation

The pyridazine scaffold, a core component of this compound, has been a subject of interest in the development of novel antineoplastic agents. Research into this compound has indicated its potential as an anticancer compound, primarily through the induction of apoptosis. In vitro studies have shown that this compound can trigger programmed cell death in specific cancer cell lines.

One of the key mechanisms identified is the activation of caspase pathways, which are crucial in the execution of apoptosis. The interaction of this compound with cellular targets is thought to be facilitated by the hydroxyl groups and nitrogen atoms in its pyridazine ring, which can form hydrogen bonds and coordinate with metal ions, thereby influencing biological pathways. This can lead to the inhibition of enzymes essential for cancer cell proliferation by binding to their active sites.

Specifically, the compound has been observed to induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. While the pro-apoptotic activity is established, detailed research specifically elucidating the direct effects of this compound on the modulation of the cell cycle, such as arrests at specific phases (e.g., G1, G2/M) or its influence on the expression and activity of cyclins and cyclin-dependent kinases (CDKs), is not extensively detailed in publicly available research. However, it is known that pyridazine derivatives can alter cell cycle progression. nih.gov For instance, certain 3,6-disubstituted pyridazines have been shown to cause alterations in the cell cycle of breast cancer cells and inhibit CDK2. nih.gov

Table 1: Investigated Antineoplastic Effects of this compound

Cell LineCancer TypeObserved EffectPutative Mechanism of Action
MCF-7Breast CancerInduction of apoptosisActivation of caspase-dependent pathways
HeLaCervical CancerInduction of apoptosisActivation of caspase-dependent pathways

Investigations into Antimicrobial and Antiviral Activities

The pyridazine core structure is recognized for its presence in compounds with a wide array of biological activities, including antimicrobial and antiviral properties.

In terms of its antibacterial activity, this compound has demonstrated notable efficacy. Studies evaluating a range of pyridazine derivatives have identified this specific compound as an effective inhibitor of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism for its antibacterial action involves the disruption of bacterial cell wall synthesis. A laboratory study determined the Minimum Inhibitory Concentration (MIC) of this compound against E. coli to be 32 µg/mL, highlighting its potential as an antimicrobial agent. The biological activity is attributed to its ability to disrupt the integrity of microbial cell membranes.

Regarding its antiviral potential, while the broader class of pyridazine derivatives has been investigated for activity against various viruses, specific research on this compound is limited. Studies on other pyridazine-containing compounds have shown inhibition of viruses such as human cytomegalovirus and varicella-zoster virus. nih.gov However, dedicated studies focusing on the antiviral spectrum and efficacy of this compound are not widely reported in the current scientific literature.

Table 2: Antimicrobial Spectrum of this compound

MicroorganismTypeActivityReported Metric
Escherichia coliGram-negative bacteriaInhibitoryMIC: 32 µg/mL
Staphylococcus aureusGram-positive bacteriaEffective inhibitionNot specified

Studies on Anti-inflammatory and Immunomodulatory Potential

The pyridazinone scaffold, which is structurally related to pyridazinediol, is recognized as a promising basis for the development of novel anti-inflammatory drugs. nih.gov Some pyridazinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Additionally, certain pyridazinone-based compounds have demonstrated anti-inflammatory effects in various experimental models by targeting pathways such as NF-κB activation and the production of pro-inflammatory cytokines like IL-6. nih.gov

However, specific studies focusing on the direct anti-inflammatory and immunomodulatory activities of this compound are not extensively available in the public domain. While the broader class of pyridazinones shows potential, dedicated research is required to determine if this compound itself possesses clinically relevant anti-inflammatory or immunomodulatory properties.

Other Emerging Biological Applications (e.g., Antihypertensive)

The pyridazine chemical scaffold is found in various compounds explored for a range of therapeutic applications, including the management of hypertension. For instance, certain pyridazine derivatives have been synthesized and evaluated for their antihypertensive activity. nih.gov Some have shown the ability to lower blood pressure in a gradual and sustained manner in preclinical models. nih.gov The mechanism of action for some of these compounds involves the modulation of potassium channels. nih.gov

Despite the exploration of the broader pyridazine class in cardiovascular research, there is a lack of specific published studies investigating the antihypertensive potential of this compound. Therefore, its efficacy and mechanism of action as a potential antihypertensive agent remain to be elucidated through dedicated research.

Future Research Directions and Translational Perspectives

The pyridazine (B1198779) scaffold, a key component in numerous biologically active compounds, continues to be a focal point for future research. The exploration of derivatives, such as 6-Methyl-3,4-pyridazinediol, opens avenues for novel therapeutic agents. Future investigations are geared towards integrating advanced computational and experimental methods, designing new analogs with improved properties, broadening the scope of biological targets, and developing innovative, efficient synthetic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.